molecular formula C10H9ClN2O B13004837 N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide

N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide

Cat. No.: B13004837
M. Wt: 208.64 g/mol
InChI Key: RTKKFUWRRABMTM-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a cyano group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide typically involves the reaction of 2-chloro-4-methylaniline with cyanoacetic acid or its derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both a cyano group and a chloro-substituted phenyl ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research domains .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-cyanoacetamide

InChI

InChI=1S/C10H9ClN2O/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)

InChI Key

RTKKFUWRRABMTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC#N)Cl

Origin of Product

United States

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